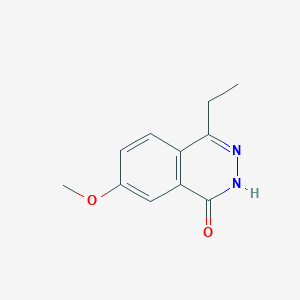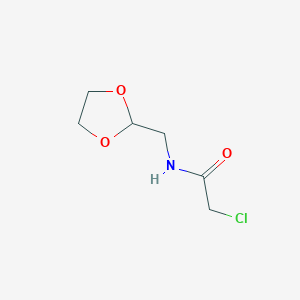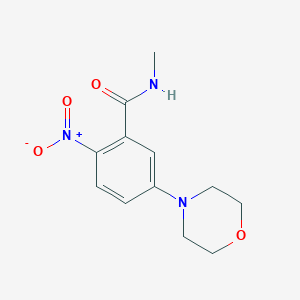![molecular formula C12H18N2O3 B8444482 Methyl [3-amino-6-butyl-1,2-dihydro-2-oxo-1-pyridyl]acetate](/img/structure/B8444482.png)
Methyl [3-amino-6-butyl-1,2-dihydro-2-oxo-1-pyridyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [3-amino-6-butyl-1,2-dihydro-2-oxo-1-pyridyl]acetate is a synthetic organic compound characterized by its unique pyridine-based structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-amino-6-butyl-1,2-dihydro-2-oxo-1-pyridyl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 3-amino-6-butyl-2-oxo-1,2-dihydropyridine with methyl acetate under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl [3-amino-6-butyl-1,2-dihydro-2-oxo-1-pyridyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
Methyl [3-amino-6-butyl-1,2-dihydro-2-oxo-1-pyridyl]acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl [3-amino-6-butyl-1,2-dihydro-2-oxo-1-pyridyl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific application being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
Methyl [3-amino-6-butyl-1,2-dihydro-2-oxo-1-pyridyl]acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H18N2O3 |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
methyl 2-(3-amino-6-butyl-2-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C12H18N2O3/c1-3-4-5-9-6-7-10(13)12(16)14(9)8-11(15)17-2/h6-7H,3-5,8,13H2,1-2H3 |
Clave InChI |
FRUAXPAGXVSIPH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C(=O)N1CC(=O)OC)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[4-(dimethylamino)phenyl]methyl}-N-(4-isopropylphenyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide](/img/structure/B8444404.png)
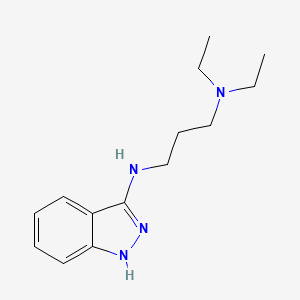


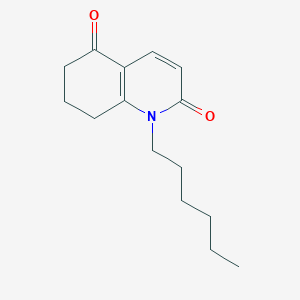
![1'-Benzoyl-3,4-dihydro-6-methoxy-spiro[(2H)-1-benzopyran-2,4'-piperidine]-4-one](/img/structure/B8444455.png)
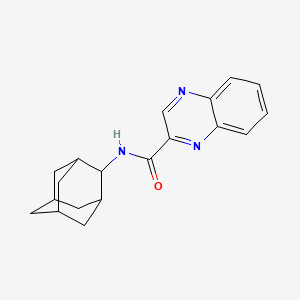
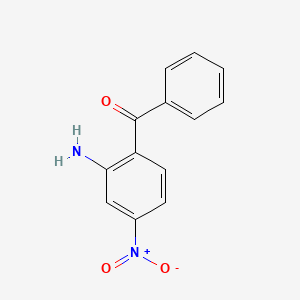


![(4-(4,9-diethoxy-1-oxo-1,3-dihydro-2h-benzo[f]isoindol-2-yl)phenyl)acetic acid](/img/structure/B8444493.png)
